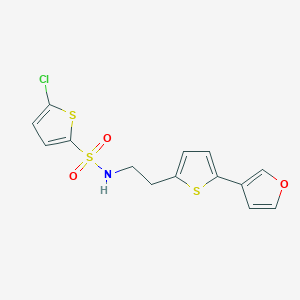

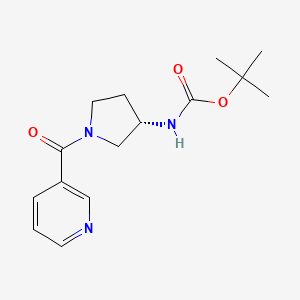

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis and Cytotoxicity

Research has explored the synthesis of related sulfonamide compounds with potential cytotoxic properties against various cancer cell lines. For example, the study of aminomethylselenopheno[3,2-b]thiophene sulfonamides demonstrated notable cytotoxicity against human fibrosarcoma, mouse hepatoma, and other cell lines, indicating the potential of sulfonamide derivatives in cancer treatment research (Arsenyan, Rubina, & Domracheva, 2016).

Ocular Hypotensive Activity

Another study focused on thieno[2,3-b]thiophene and thieno[3,2-b]thiophene sulfonamides, evaluating their potential as ocular hypotensive agents in glaucoma models. The research aimed to optimize substituents for inhibitory potency against carbonic anhydrase and water solubility, contributing to the understanding of sulfonamides in eye disease treatments (Prugh et al., 1991).

Antibacterial and Urease Inhibition

A study on the synthesis of thiophene sulfonamide derivatives highlighted their potent urease inhibition and antibacterial activities. This research provides insight into the potential of sulfonamide derivatives in addressing bacterial infections and conditions caused by urease-producing bacteria (Noreen et al., 2017).

Catalytic Applications

Sulfonated graphene oxide demonstrated superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the relevance of sulfonamide compounds in enhancing the catalytic efficiency of graphene oxide for biofuel production (Antunes et al., 2014).

Gas Barrier Properties

Research into the gas barrier properties of poly(ethylene 2,5-furandicarboxylate) (PEF) versus poly(ethylene terephthalate) (PET) indicated that the furan ring's polarity in PEF contributes to its superior gas barrier properties. This insight into the role of furan and related heterocycles in polymer science suggests potential applications in developing high-performance materials (Sun et al., 2019).

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene easily reacts with electrophiles , which suggests that this compound may interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease . This suggests that this compound may affect multiple biochemical pathways related to these functions.

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability and distribution within the body.

Result of Action

Given the wide range of therapeutic properties of thiophene and its substituted derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

The suzuki–miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name |

5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S3/c15-13-3-4-14(21-13)22(17,18)16-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9,16H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUWWYSZNWEZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)

![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)

![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)

![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)